4-(4-Chloro-3-fluorophenoxy)piperidine CAS 367501-02-8 properties
4-(4-Chloro-3-fluorophenoxy)piperidine CAS 367501-02-8 properties
This is an in-depth technical monograph on 4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8) , structured for researchers in medicinal chemistry and drug development.
A Critical Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary
4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the piperidine ether linkage , a motif that bridges the gap between lipophilic aromatic domains and polar, basic nitrogen centers. This specific halogenation pattern (4-chloro, 3-fluoro) is not arbitrary; it is engineered to modulate metabolic stability (blocking para-oxidation) and enhance potency through specific halogen-bond interactions within hydrophobic pockets of target proteins, particularly GPCRs (e.g., Histamine H3, 5-HT receptors) and Kinases (e.g., c-Met, VEGFR).
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and its strategic application in structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound exists primarily as a free base or a hydrochloride salt. The 3-fluoro/4-chloro substitution on the phenoxy ring significantly alters the electronic landscape compared to the unsubstituted analog, increasing lipophilicity and reducing the pKa of the ether oxygen, which impacts metabolic clearance.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 367501-02-8 | Primary Identifier |
| IUPAC Name | 4-(4-Chloro-3-fluorophenoxy)piperidine | |
| Molecular Formula | C₁₁H₁₃ClFNO | Free Base |
| Molecular Weight | 229.68 g/mol | Free Base |
| Appearance | Off-white to pale yellow solid | Typically crystalline as HCl salt |
| LogP (Predicted) | 2.8 ± 0.3 | Moderate Lipophilicity |
| pKa (Basic) | ~10.2 (Piperidine Nitrogen) | High basicity; forms stable salts |
| H-Bond Donors | 1 (Secondary Amine) | Key for further functionalization |
| H-Bond Acceptors | 2 (Ether Oxygen, Fluorine) | |
| Rotatable Bonds | 2 | Ether linkage flexibility |
Expert Insight: The LogP of ~2.8 places this fragment in the "Sweet Spot" for CNS-active drug design (Rule of 5 compliant). The fluorine atom at position 3 often improves metabolic stability by blocking the metabolic "soft spot" on the phenyl ring while exerting a minimal steric penalty compared to a chlorine or methyl group.
Synthetic Routes & Process Chemistry
The synthesis of CAS 367501-02-8 is non-trivial due to the electronic deactivation of the phenol. The most robust, scalable method involves a Mitsunobu Etherification followed by N-deprotection. Direct Nucleophilic Aromatic Substitution (S_NAr) is generally disfavored unless the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro or cyano), which are absent here.
Protocol: Mitsunobu Coupling Strategy
Reagents:
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Substrate A: 4-Chloro-3-fluorophenol (1.0 equiv)
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Substrate B: N-Boc-4-hydroxypiperidine (1.1 equiv)
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Reagent C: Triphenylphosphine (PPh₃, 1.2 equiv)
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Reagent D: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)
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Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
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Preparation: Charge a flame-dried reaction vessel with Substrate A, Substrate B, and PPh₃ under an inert nitrogen atmosphere. Dissolve in anhydrous THF.
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Activation: Cool the solution to 0°C. Add DIAD dropwise over 30 minutes. Critical: The slow addition prevents the formation of hydrazine byproducts and controls the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC/LC-MS for the disappearance of the phenol.
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Workup: Quench with water, extract with EtOAc, and wash with brine.
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Deprotection: Dissolve the crude Boc-intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir for 2 hours at RT.
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Isolation: Concentrate in vacuo. Triturate the resulting salt with diethyl ether to yield the pure hydrochloride salt.
Validation Check: The success of the Mitsunobu reaction is highly sensitive to moisture. Ensure all reagents are dry. If the phenol is sterically hindered, switching to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ can improve yields.
Visualizing the Synthetic Workflow
Figure 1: The standard Mitsunobu synthetic pathway for generating the piperidine ether scaffold.
Applications in Drug Discovery[4][6][7]
This scaffold is not merely a passive linker; it is a pharmacophore element used to target specific binding pockets.
Target Classes
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GPCRs (Histamine H3 & Serotonin 5-HT): The basic piperidine nitrogen mimics the endogenous amine neurotransmitters, while the halogenated phenoxy group occupies hydrophobic pockets (e.g., the orthosteric site of H3 receptors).
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Kinase Inhibitors: The ether oxygen acts as a hydrogen bond acceptor, often interacting with the "hinge region" or adjacent solvent-exposed areas. The 3-F/4-Cl motif is frequently used to optimize potency against c-Met and VEGFR by filling small lipophilic sub-pockets.
Fragment Elaboration Workflow
The secondary amine of the piperidine ring serves as the primary "handle" for library generation.
Common Derivatizations:
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Reductive Amination: Generates tertiary amines (e.g., for CNS penetration).
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Amide Coupling: Links the scaffold to heteroaromatic cores (common in Kinase inhibitors).
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Urea/Carbamate Formation: Increases rigidity and adds H-bond donors/acceptors.
Visualizing the SAR Logic
Figure 2: Strategic elaboration of the piperidine nitrogen to access diverse therapeutic classes.
Handling, Stability, & Safety
Storage & Stability
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State: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air).
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Recommendation: Store as the Hydrochloride (HCl) salt . The salt form is non-hygroscopic and stable at room temperature for >2 years if kept desiccated.
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Solubility:
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Free Base: Soluble in DCM, MeOH, DMSO.
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HCl Salt: Soluble in Water, DMSO, MeOH; insoluble in Hexanes/Ether.
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Safety Profile (GHS Classification)
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Signal Word: WARNING
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H335: May cause respiratory irritation.[1]
-
Precaution: Handle in a fume hood. The halogenated aromatic ring suggests potential environmental persistence; dispose of as halogenated organic waste.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3865138 (Analog Reference)." PubChem. Link
-
U.S. Patent 9,957,232. (2018). "Substituted Pyridine Carboxamides as Kinase Inhibitors." Google Patents.[6] Link
Sources
- 1. 3-(4-Chlorophenoxy)piperidine | C11H14ClNO | CID 3865138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. assets.alfalaval.com [assets.alfalaval.com]
- 4. fishersci.com [fishersci.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
